2-氯-5-(4-氯苯基)吡啶

描述

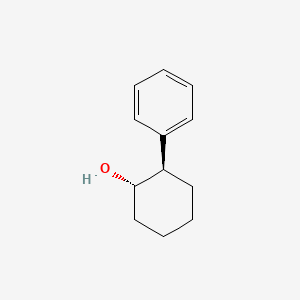

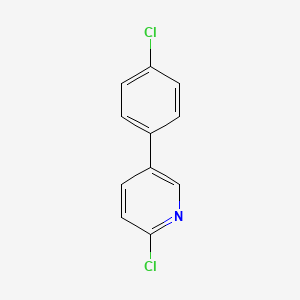

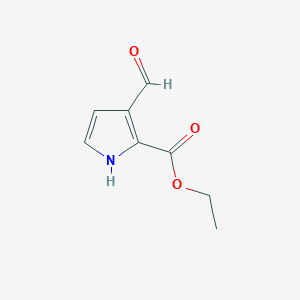

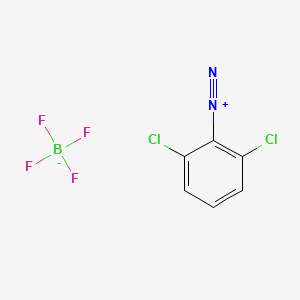

“2-Chloro-5-(4-chlorophenyl)pyridine” is a chemical compound with the CAS Number: 76053-48-0. It has a molecular weight of 224.09 and its IUPAC name is 2-chloro-5-(4-chlorophenyl)pyridine .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported. A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been used .

Molecular Structure Analysis

The linear formula of “2-Chloro-5-(4-chlorophenyl)pyridine” is C11H7Cl2N . Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .

Chemical Reactions Analysis

The α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .

Physical And Chemical Properties Analysis

The melting point of “2-Chloro-5-(4-chlorophenyl)pyridine” is between 104-108 degrees Celsius .

科学研究应用

结构和合成应用

与2-氯-5-(4-氯苯基)吡啶相关的化合物的研究通常探讨它们的结构特征和合成潜力。例如,研究已经集中在通过Pd催化的Suzuki交叉偶联等反应合成衍生物,揭示了它们的反应性和电子性质的见解。这些衍生物表现出不同的产率,并已被分析其电子和非线性光学性质,表明它们在材料科学和电子学中的潜在应用(Nazeer等人,2020)[https://consensus.app/papers/arylation-2bromo4chlorophenyl2bromobutanoate-nazeer/25a61d5a7de258c296d29de93429a804/?utm_source=chatgpt]。

光学和电子性质

对2-氯-5-(4-氯苯基)吡啶衍生物的光学和电子性质的研究显示出显著的潜力。涉及吡唑吡啶衍生物的研究报告了它们的结构、光学和结合特性,突出了它们在制造异质结和作为光传感器的应用,因为它们具有独特的光学能隙和二极管特性(Zedan等人,2020)[https://consensus.app/papers/junction-characteristics-pyrazolo-pyridine-derivatives-zedan/ab3571eb227d536cba8fa67653041acd/?utm_source=chatgpt]。

抗肿瘤评估

已合成2-氯-5-(4-氯苯基)吡啶衍生物并评估其抗肿瘤性能。这些化合物已被评估其对拓扑异构酶的抑制活性,其中一些显示出显著的拓扑异构酶II抑制活性,表明它们作为抗肿瘤药物的潜力(Thapa等人,2012)[https://consensus.app/papers/design-synthesis-antitumor-evaluation-246triaryl-thapa/80c52310029653efb018361af586fa55/?utm_source=chatgpt]。

抗菌和抗真菌活性

与2-氯-5-(4-氯苯基)吡啶结构相关的化合物已被探索其抗菌和抗真菌活性。研究表明,某些衍生物对革兰氏阳性和阴性细菌以及真菌表现出中等活性,展示了它们作为抗菌和抗真菌剂的潜力(Bhuva等人,2015)[https://consensus.app/papers/synthesis-spectral-studies-antibacterial-antifungal-bhuva/162eb477ab8853ada318196f823f284c/?utm_source=chatgpt]。

液晶化合物

报道了一种合成2-(4-烷基苯基)吡啶的液晶化合物,这些化合物在结构上与2-氯-5-(4-氯苯基)吡啶相关。这些化合物表现出区域选择性特性,并在材料科学领域具有潜在应用,特别是在液晶显示器的发展中(Chia等人,2001)[https://consensus.app/papers/novel-synthesis-liquid-crystalline-compounds-chia/a4f13ae12a94527b940362aa0e86f141/?utm_source=chatgpt]。

安全和危害

未来方向

作用机制

Target of Action

It’s worth noting that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors .

Mode of Action

Based on the behavior of similar compounds, it may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives, which are structurally similar, have been found to possess various biological activities, affecting a wide range of pathways .

Result of Action

Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse effects .

属性

IUPAC Name |

2-chloro-5-(4-chlorophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N/c12-10-4-1-8(2-5-10)9-3-6-11(13)14-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHKONLQEWVLGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434538 | |

| Record name | 2-chloro-5-(4-chlorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(4-chlorophenyl)pyridine | |

CAS RN |

76053-48-0 | |

| Record name | 2-Chloro-5-(4-chlorophenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76053-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-5-(4-chlorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1353933.png)

![1,4-Dioxaspiro[4.5]decane-8-carbaldehyde](/img/structure/B1353936.png)